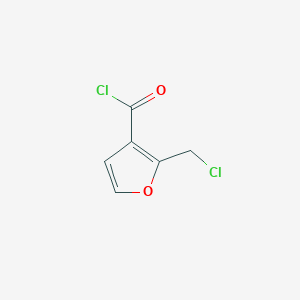
5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde is a chemical compound with a molecular formula of C10H11BrN2O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde typically involves the bromination of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carboxaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-methanol.
Substitution: 5-azido-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carboxaldehyde.
Aplicaciones Científicas De Investigación
5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-1-methyl-1H-pyrazole-4-carboxaldehyde
- 5-bromo-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde
- 5-bromo-3-methyl-1H-pyrazole-4-carboxaldehyde
Uniqueness
5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde is unique due to the presence of both the cyclopropylmethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H11BrN2O |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
5-bromo-1-(cyclopropylmethyl)-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H11BrN2O/c1-6-8(5-13)9(10)12(11-6)4-7-2-3-7/h5,7H,2-4H2,1H3 |
Clave InChI |
HXBGCTCMXJLCBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C=O)Br)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


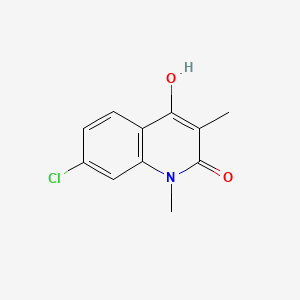
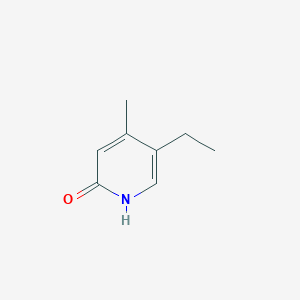
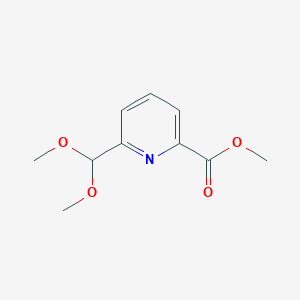
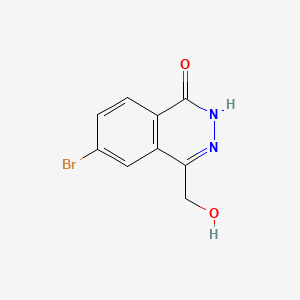
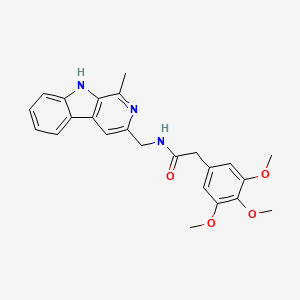

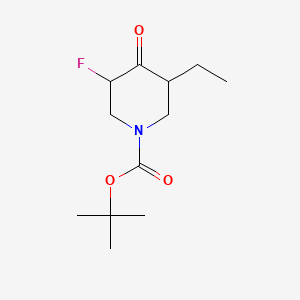

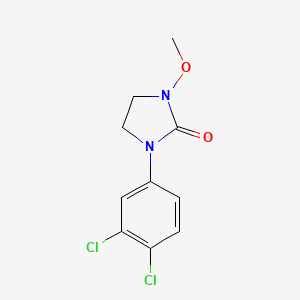



![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)
